molecular formula C6H3BrN2O2S B13517909 5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid

5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid

Cat. No.: B13517909
M. Wt: 247.07 g/mol
InChI Key: ANMCFWAAEKLQEO-UHFFFAOYSA-N
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Description

5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid is a heterocyclic compound that contains both bromine and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with bromoacetic acid, followed by cyclization to form the imidazo[4,3-b][1,3]thiazole ring system. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted imidazo[4,3-b][1,3]thiazole derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiazolidines.

Scientific Research Applications

5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the bromine atom and the heterocyclic structure enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both bromine and sulfur atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H3BrN2O2S

Molecular Weight

247.07 g/mol

IUPAC Name

5-bromoimidazo[5,1-b][1,3]thiazole-7-carboxylic acid

InChI

InChI=1S/C6H3BrN2O2S/c7-6-8-3(5(10)11)4-9(6)1-2-12-4/h1-2H,(H,10,11)

InChI Key

ANMCFWAAEKLQEO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C(N=C(N21)Br)C(=O)O

Origin of Product

United States

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